N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide
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Overview
Description
N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide is a compound that has garnered significant interest in the fields of chemistry and pharmacology due to its unique structural features and potential applications. The presence of trifluoromethyl groups, a chloro substituent, and a hydroxybenzamide moiety contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield quinones, while reduction of nitro groups results in amines .
Scientific Research Applications
N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors .
Comparison with Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]ether: Utilized in the synthesis of fluorinated polyimides with high thermal stability.
Uniqueness: N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its trifluoromethyl groups enhance its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
634189-16-5 |
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Molecular Formula |
C15H8ClF6NO2 |
Molecular Weight |
383.67 g/mol |
IUPAC Name |
N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C15H8ClF6NO2/c16-8-2-4-12(24)9(6-8)13(25)23-11-3-1-7(14(17,18)19)5-10(11)15(20,21)22/h1-6,24H,(H,23,25) |
InChI Key |
GVJQYFCJRPNYTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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